molecular formula C19H26N4O4S B2728764 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2319639-48-8

4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2728764
CAS No.: 2319639-48-8
M. Wt: 406.5
InChI Key: YNVIJGMCXKPWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is a chemical compound with the CAS Registry Number 2319639-48-8 and a molecular formula of C19H26N4O4S, corresponding to a molecular weight of 406.50 g/mol . This complex molecule features a pyrimidine ring linked via an ether bond to a piperidine moiety, which is further functionalized with a sulfonyl group attached to a 3,5-dimethylisoxazole ring . Its structure suggests potential as a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the development of targeted therapies. Calculated physicochemical properties include a topological polar surface area of approximately 107 Ų and an estimated XLogP of 2.5, indicating favorable characteristics for permeability . This product is offered with high purity for various research applications and is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this compound from several certified suppliers .

Properties

IUPAC Name

4-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-13-19(14(2)27-22-13)28(24,25)23-8-6-15(7-9-23)11-26-18-10-17(20-12-21-18)16-4-3-5-16/h10,12,15-16H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVIJGMCXKPWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Cyclobutylpyrimidine Moiety: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Isoxazole Ring: This step may involve cyclization reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine would depend on its specific biological target. Generally, compounds with similar structures may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural, physicochemical, and pharmacological data. Below is a general framework for such comparisons, informed by common practices in crystallography and drug discovery:

Table 1: Hypothetical Comparison Based on Structural Analogues

Compound Name Core Structure Substituents Crystallographic Method (if resolved) Potential Target
4-cyclobutyl-6-(substituted methoxy)pyrimidine Pyrimidine Cyclobutyl, sulfonated piperidinyl-oxazole SHELXL refinement Kinases, GPCRs
6-(piperidin-4-ylmethoxy)-4-phenylpyrimidine Pyrimidine Phenyl, unmodified piperidine Not resolved Inflammatory mediators
4-cyclopropyl-6-(sulfonamide-methoxy)pyrimidine Pyrimidine Cyclopropyl, non-oxazole sulfonamide SHELXTL (Bruker AXS) Bacterial enzymes

Key Observations:

Structural Uniqueness : The cyclobutyl group and 3,5-dimethyloxazole sulfonamide in the target compound may enhance steric bulk and electronic effects compared to phenyl or cyclopropyl analogs. This could influence binding affinity and metabolic stability.

Crystallographic Refinement : Unlike simpler analogs, the target compound’s structural resolution likely employs SHELXL due to its robustness in handling complex small molecules .

Target Specificity : Sulfonamide-containing pyrimidines often exhibit activity against kinases or bacterial targets. The oxazole moiety in this compound may confer selectivity for eukaryotic enzymes over prokaryotic ones.

Limitations of Available Evidence

Thus, pharmacological or functional comparisons cannot be substantiated here. For a rigorous analysis, additional sources detailing synthetic routes, bioactivity, or crystallographic parameters (e.g., bond lengths, angles) would be required.

Recommendations for Further Research

Structural Studies : Use SHELXD/SHELXE pipelines for high-throughput phasing if crystallizing derivatives .

Database Mining : Explore repositories like PubChem or CSD (Cambridge Structural Database) for analogs with resolved structures.

Pharmacological Profiling : Compare inhibitory potency against targets like PI3K or EGFR kinases, common for pyrimidine derivatives.

Biological Activity

The compound 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is a novel synthetic molecule with potential biological activity. This article reviews its biological properties, including antibacterial effects, enzyme inhibition, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into its key components:

  • Cyclobutyl group : A four-membered carbon ring that contributes to the compound's unique chemical properties.
  • Pyrimidine core : A heterocyclic aromatic organic compound that is significant in various biological activities.
  • Oxazole moiety : This contributes to the compound's potential as a sulfonamide derivative, known for diverse pharmacological effects.

Molecular Formula

The molecular formula of the compound is C17H24N4O3SC_{17}H_{24}N_4O_3S, indicating a complex structure that may interact with biological systems in multiple ways.

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of similar compounds featuring piperidine and oxazole moieties. For instance, compounds with similar structures demonstrated moderate to strong activity against several bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CStaphylococcus aureusWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. In vitro studies indicate that similar compounds exhibit strong inhibitory effects on these enzymes, which are crucial for various physiological processes.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TypeIC50 Value (µM)
Compound DAcetylcholinesterase2.14 ± 0.003
Compound EUrease0.63 ± 0.001

Pharmacological Potential

The pharmacological implications of compounds like this compound extend beyond antibacterial and enzyme inhibition. They may also exhibit:

  • Anticancer properties : Compounds with similar structures have shown promise in cancer chemotherapy .
  • Anti-inflammatory effects : Research indicates potential anti-inflammatory activities linked to piperidine derivatives .

Case Study 1: Antibacterial Screening

A study synthesized a series of piperidine derivatives, including those with sulfonamide functionalities. The screening revealed that certain derivatives exhibited significant antibacterial activity against multiple strains, suggesting that modifications in the structure can enhance efficacy .

Case Study 2: Enzyme Inhibition Assays

In another investigation focused on enzyme inhibition, derivatives were tested for their ability to inhibit AChE and urease. The results indicated that specific structural features were critical for enhancing inhibitory potency, with some compounds achieving IC50 values significantly lower than reference standards .

Q & A

Q. What are the key strategies for synthesizing 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine in academic research?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
  • Sulfonylation : Introducing the 3,5-dimethyl-1,2-oxazole-4-sulfonyl group to the piperidine ring via nucleophilic substitution under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine) .
  • Cyclobutyl Group Attachment : Alkylation or Mitsunobu reactions to link the cyclobutyl moiety to the pyrimidine core .
  • Coupling Reactions : Etherification (e.g., Williamson synthesis) to connect the methoxy-piperidine intermediate to the pyrimidine ring .
    Critical Considerations: Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid byproducts like over-sulfonylated derivatives.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., cyclobutyl protons at δ 2.5–3.0 ppm; sulfonyl group at δ 3.8–4.2 ppm) and high-resolution mass spectrometry (HRMS) .
  • X-ray Crystallography : For absolute configuration verification, if single crystals are obtainable .

Q. What solubility challenges are anticipated for this compound, and how can they be addressed?

  • Methodological Answer : The compound’s lipophilic groups (cyclobutyl, sulfonyl) may limit aqueous solubility. Strategies include:
  • Solvent Screening : Test DMSO for stock solutions and dilute in PBS for biological assays .
  • Salt Formation : Explore hydrochloride or mesylate salts to improve polar interactions .
  • Nanoparticle Formulation : Use PEGylation or liposomal encapsulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace cyclobutyl with cyclohexyl or methyl groups) to assess steric/electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to map interactions with active sites (e.g., sulfonyl group’s role in H-bonding) .

Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal incubation) and tissue distribution (LC-MS/MS) to identify metabolic liabilities .
  • Metabolite Identification : Use 14^{14}C labeling or HRMS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may reduce efficacy .
  • Dose Optimization : Adjust dosing regimens in animal models to account for rapid clearance .

Q. What advanced methods can optimize synthetic yield and scalability of the piperidine-sulfonyl intermediate?

  • Methodological Answer :
  • Catalysis : Screen Pd/C or Ni catalysts for selective sulfonylation under hydrogenation conditions .
  • Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and reduce byproducts .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent systems .

Q. How can researchers evaluate the compound’s interaction with cytochrome P450 enzymes to predict drug-drug interactions?

  • Methodological Answer :
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) in human liver microsomes .
  • Time-Dependent Inhibition (TDI) : Pre-incubate the compound with NADPH to assess mechanism-based inactivation .
  • In Silico Prediction : Apply QSAR models (e.g., StarDrop) to prioritize high-risk isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.